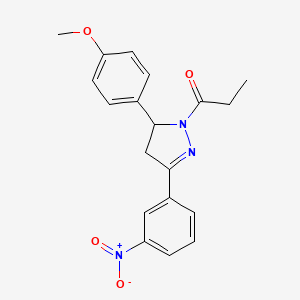![molecular formula C24H38N4OS B5131040 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)
2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, also known as DDD, is a chemical compound that has been the subject of scientific research in recent years. This compound is of particular interest due to its potential applications in the field of drug discovery and development, as well as its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile involves the inhibition of key enzymes involved in various cellular processes. Studies have shown that 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile are dependent on the specific enzyme targeted. Studies have shown that 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile can inhibit the growth and proliferation of cancer cells by targeting key enzymes involved in cell division and DNA replication. Additionally, 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has been shown to have antiviral activity by inhibiting the activity of viral proteases. These effects make 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one limitation of using 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is its potential toxicity to cells and tissues. Careful dosing and monitoring are required to ensure that the concentrations used in experiments are not toxic to cells.
Future Directions
There are many possible future directions for research on 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile. One potential area of study is the development of new drugs based on the structure of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile. By modifying the chemical structure of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, it may be possible to create more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the potential toxicity of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile to cells and tissues, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, studies are needed to determine the potential applications of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 9-methyl-4-oxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile with dodecylthiol and triphenylphosphine in the presence of a palladium catalyst. This reaction results in the formation of 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile with a high yield and purity.
Scientific Research Applications
2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has been the subject of extensive research due to its potential applications in the field of drug discovery and development. Studies have shown that 2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile exhibits potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and viral infections.
properties
IUPAC Name |
4-dodecylsulfanyl-9-methyl-2-oxo-3,9-diazaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4OS/c1-3-4-5-6-7-8-9-10-11-12-17-30-23-21(19-26)24(13-15-28(2)16-14-24)20(18-25)22(29)27-23/h20H,3-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMWMUVHOWYDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C2(CCN(CC2)C)C(C(=O)N1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)
![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)


![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)